1-(Cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The structure of CPCA includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving CPCA are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions. For instance, the Knoevenagel condensation involves the condensation of carbon acid compounds with aldehydes to afford α,β-unsaturated compounds .Scientific Research Applications
Synthesis of Cyclic β-Amino Acids and Their Derivatives
Research has demonstrated the utility of cyclic β-amino acids, such as 1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid, in the synthesis of complex organic molecules. For instance, alpha-cyclopropyl-beta-homoprolines, a class of cyclic β-amino acids, were synthesized through 1,3-dipolar cycloadditions followed by rearrangement processes. These compounds are noted for their high stereocontrol derived from chiral pool molecules, illustrating the role of cyclic β-amino acids in creating stereochemically complex structures. This methodology has potential applications in developing peptides and other bioactive compounds with specific stereochemical configurations (Cordero et al., 2009).
Multicomponent 1,3-Dipolar Cycloadditions
The versatility of cyclic β-amino acids extends to their use in multicomponent 1,3-dipolar cycloadditions, leading to the synthesis of pyrrolizidines and indolizidines. These methods efficiently generate compounds containing the pyrrolidine unit, a core structure in many biologically active molecules. Such synthetic strategies enable the creation of complex systems, including spiro derivatives, highlighting the importance of cyclic β-amino acids in synthesizing structurally diverse and potentially therapeutic agents (Nájera & Sansano, 2018).
Development of Novel Proline Mimetics
Cyclic β-amino acids serve as key intermediates in designing novel proline mimetics. For example, pseudodiproline dimers, where a cyclopentane carboxylic acid is linked to a pyrrolidine residue, have been synthesized to mimic the Pro-Pro units found in proteins. These compounds have potential applications in medicinal chemistry, offering a new avenue for the design of peptidomimetics and inhibitor molecules with specific inhibitory activities against target enzymes or receptors (Garsi, Aguiar, & Hanessian, 2021).
Chiral Separation Technologies
Cyclic β-amino acids are also instrumental in developing chiral separation technologies. For instance, cationic beta-cyclodextrins derivatives, synthesized from compounds related to cyclic β-amino acids, have been used as chiral selectors in capillary electrophoresis. These selectors facilitate the enantioseparation of various carboxylic and hydroxycarboxylic acids, demonstrating the application of cyclic β-amino acids in analytical and preparative methodologies for chiral compound separation (Xiao et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-3-1-2-4-8)12-6-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXNGRHIUCDQGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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